2-(Piperidin-4-ylthio)pyridine
Overview
Description
2-(Piperidin-4-ylthio)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring connected via a sulfur atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom in a non-aromatic form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylthio)pyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with 4-mercaptopyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction conditions often include heating the mixture to a temperature range of 80-120°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-(Piperidin-4-ylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylthio)pyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The sulfur atom in the compound can form strong interactions with metal ions or other electrophilic centers, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-ylthio)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Piperidin-4-ylthio)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
2-(Piperidin-4-ylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(Piperidin-4-ylthio)pyridine is unique due to the presence of both a pyridine ring and a piperidine ring connected via a sulfur atom. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-piperidin-4-ylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPFWYEMJMDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397470 | |
Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99202-33-2 | |
Record name | 2-[(Piperidin-4-yl)sulfanyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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